Ssm3 tfa Ssm3 tfa
Brand Name: Vulcanchem
CAS No.:
VCID: VC14512245
InChI: InChI=1S/C22H32N12O2.4C2HF3O2/c23-19(24)31-11-1-5-13(6-2-11)35-17-10-18(16(34-22(29)30)9-15(17)33-21(27)28)36-14-7-3-12(4-8-14)32-20(25)26;4*3-2(4,5)1(6)7/h1-8,15-18H,9-10H2,(H4,23,24,31)(H4,25,26,32)(H4,27,28,33)(H4,29,30,34);4*(H,6,7)/t15-,16+,17-,18+;;;;
SMILES:
Molecular Formula: C30H36F12N12O10
Molecular Weight: 952.7 g/mol

Ssm3 tfa

CAS No.:

Cat. No.: VC14512245

Molecular Formula: C30H36F12N12O10

Molecular Weight: 952.7 g/mol

* For research use only. Not for human or veterinary use.

Ssm3 tfa -

Specification

Molecular Formula C30H36F12N12O10
Molecular Weight 952.7 g/mol
IUPAC Name 2-[4-[(1R,2R,4S,5S)-2,4-bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C22H32N12O2.4C2HF3O2/c23-19(24)31-11-1-5-13(6-2-11)35-17-10-18(16(34-22(29)30)9-15(17)33-21(27)28)36-14-7-3-12(4-8-14)32-20(25)26;4*3-2(4,5)1(6)7/h1-8,15-18H,9-10H2,(H4,23,24,31)(H4,25,26,32)(H4,27,28,33)(H4,29,30,34);4*(H,6,7)/t15-,16+,17-,18+;;;;
Standard InChI Key JYRRXGHBFAELIV-YAOLEPIASA-N
Isomeric SMILES C1[C@H]([C@@H](C[C@@H]([C@H]1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Canonical SMILES C1C(C(CC(C1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Introduction

Chemical Profile and Structural Characteristics

SSM3 TetraTFA’s chemical structure is optimized for both solubility and enzymatic inhibition. Key molecular attributes include:

PropertyValue
Molecular FormulaC30H36F12N12O10\text{C}_{30}\text{H}_{36}\text{F}_{12}\text{N}_{12}\text{O}_{10}
Molecular Weight952.66 g/mol
Target EnzymeFurin
EC50_{50} (Furin)54 nM
Ki_i (Furin)12 nM
Selectivity Ratio (vs. PC7)11- to 76-fold

The compound’s tetrafluoroacetate moiety enhances aqueous solubility, facilitating its use in cell-based assays . Structural studies suggest that its inhibitory activity arises from competitive binding to furin’s catalytic site, preventing substrate access .

Mechanism of Action and Enzymatic Inhibition

SSM3 TetraTFA operates through a dual mechanism: (1) direct competition with endogenous substrates at furin’s active site and (2) stabilization of the enzyme-inhibitor complex via non-covalent interactions . Kinetic assays demonstrate a time-dependent inhibition pattern, consistent with slow-binding kinetics. The compound’s Ki_i of 12 nM underscores its high affinity, which is 25-fold greater than its activity against lethal factor (LF) and negligible against trypsin or MT1-MMP .

Table 1: Selectivity Profile of SSM3 TetraTFA Across Proteases

ProteaseKi_i (μM)Selectivity vs. Furin
Furin0.012-
PC6B0.0043-fold more potent
PACE40.0413.4-fold less potent
PC70.59549.6-fold less potent
LF1.241103.4-fold less potent

This selectivity enables precise interrogation of furin-dependent processes without off-target effects .

In Vitro Biological Activity and Selectivity

In cell-free systems, SSM3 TetraTFA inhibits furin-mediated cleavage of the synthetic substrate Pyr-RTKR-AMC with an EC50_{50} of 54 nM . Dose-response experiments using anthrax PA83 revealed near-complete inhibition of PA63 formation at 25 μM, confirming its efficacy in blocking toxin maturation . Notably, the compound’s activity against PC6B (Ki_i = 4 nM) suggests potential cross-reactivity with other proprotein convertases, warranting caution in experimental design .

Synthesis and Pharmaceutical Development

Synthetic routes to SSM3 TetraTFA involve multi-step organic reactions, though detailed methodologies remain proprietary. Industrial-scale production prioritizes purity (>98%) and yield optimization, achieved via chromatographic purification . Stability studies recommend storage at -20°C under desiccated conditions to preserve activity .

Future Directions in Research and Clinical Prospects

Current gaps include in vivo pharmacokinetic data and toxicity profiles. Future studies should explore SSM3 TetraTFA’s efficacy in animal models of anthrax and viral infection, alongside structural modifications to enhance selectivity. Collaborative efforts between academia and industry will be essential to translate these findings into clinical applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator